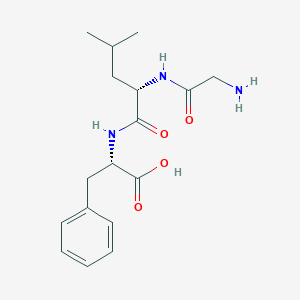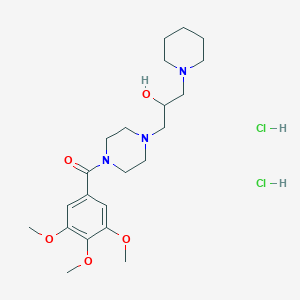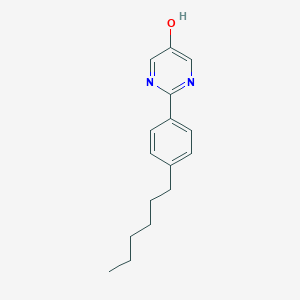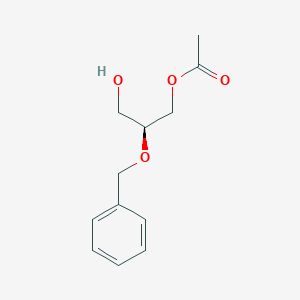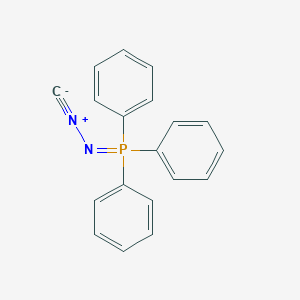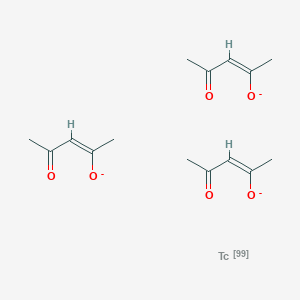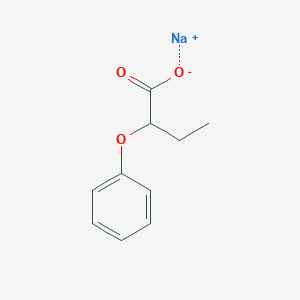![molecular formula C13H12N4 B034270 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 19848-82-9](/img/structure/B34270.png)
5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolopyrazine family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been proposed that this compound may interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to possess antioxidant properties and protect against oxidative stress. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is the development of novel synthetic methods for the preparation of this compound and its derivatives. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may also be explored further.
Conclusion:
In conclusion, 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has shown great potential for various scientific research applications. Its diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities, make it a promising candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various methods. One of the commonly used methods is the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide with dimethyl acetylenedicarboxylate in the presence of a catalyst. Another method involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate, followed by the reaction with dimethyl acetylenedicarboxylate.
Eigenschaften
CAS-Nummer |
19848-82-9 |
|---|---|
Produktname |
5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
Molekularformel |
C13H12N4 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
5,8-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C13H12N4/c1-9-8-14-10(2)12-15-16-13(17(9)12)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI-Schlüssel |
YJPWLXCCSFKUEK-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=NN=C(N12)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CN=C(C2=NN=C(N12)C3=CC=CC=C3)C |
Synonyme |
5,8-Dimethyl-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



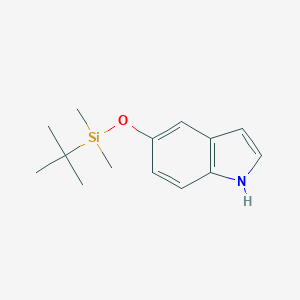
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)
